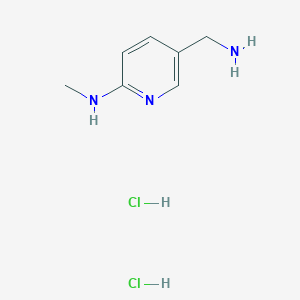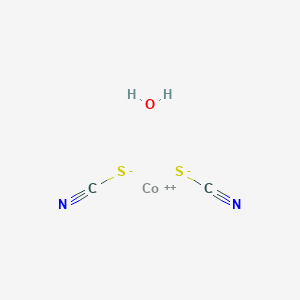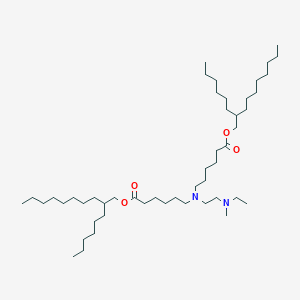
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, along with a methylamine substituent. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride typically involves multiple steps, starting with the functionalization of the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions to introduce the aminomethyl group. This is followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-Bis(aminomethyl)furan
Uniqueness
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical reactivity and biological activity compared to other similar compounds. Its solubility and stability as a dihydrochloride salt also make it particularly useful in various applications.
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
5-(aminomethyl)-N-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-9-7-3-2-6(4-8)5-10-7;;/h2-3,5H,4,8H2,1H3,(H,9,10);2*1H |
Clé InChI |
QTZWTXIOFJFWKM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)


![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)
